molecular formula C9H8N2OS2 B5530000 N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B5530000
M. Wt: 224.3 g/mol
InChI Key: FTTSLLHZAUHMCX-UHFFFAOYSA-N
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Description

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains both thiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-aminothiazole with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process would also involve rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and thiophene rings.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide
  • N-[4-(2-thienyl)-1,3-thiazol-2-yl]propionamide
  • N-[4-(2-thienyl)-1,3-thiazol-2-yl]butyramide

Uniqueness

This compound is unique due to its specific combination of thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly interesting for the development of new drugs and materials with specialized functions.

Properties

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-6(12)10-9-11-7(5-14-9)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTSLLHZAUHMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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